molecular formula C26H25N3O5 B2615620 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 896376-82-2

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2615620
CAS RN: 896376-82-2
M. Wt: 459.502
InChI Key: YCBTVWQELCYHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPI-001 and has been found to exhibit promising results in the field of cancer research. In

Scientific Research Applications

Metabolic Pathways and Metabolites

A study on Almorexant , a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, explored its metabolic pathways in humans. It was found that Almorexant undergoes extensive metabolism with the identification of numerous metabolites, highlighting the complexity of studying drug metabolism and elimination pathways in humans (Dingemanse et al., 2013).

Probing Oxidative Stress

Research involving Paracetamol (acetaminophen) examined its metabolites as potential indicators of oxidative stress. This novel approach to understanding oxidative stress mechanisms in humans showcases how commonly used drugs can serve as probes in scientific studies to elucidate underlying biological processes (Trettin et al., 2014).

Evaluating Tumor Proliferation

The utilization of 18F-ISO-1 , a cellular proliferative marker, in PET imaging to assess tumor proliferation in patients with malignant neoplasms exemplifies the application of novel compounds in diagnostic imaging and oncology research (Dehdashti et al., 2013).

Pharmacokinetics in Special Populations

A pharmacokinetic study of Intravenous Paracetamol in elderly patients emphasized the significance of understanding how aging affects drug metabolism and distribution, underscoring the need for age-specific dosing guidelines to optimize therapeutic outcomes (Liukas et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide' involves the synthesis of the intermediate 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline, which is then reacted with N-(4-ethylphenyl)acetamide to obtain the final product.", "Starting Materials": [ "3,5-dimethoxyaniline", "ethyl acetoacetate", "phosphorus oxychloride", "4-ethylphenylamine", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline", "a. Dissolve 3,5-dimethoxyaniline (1.0 g) in acetic acid (10 mL) and cool the solution to 0°C.", "b. Slowly add phosphorus oxychloride (1.2 mL) to the solution while stirring.", "c. Heat the reaction mixture at 80°C for 2 hours.", "d. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "e. Collect the precipitate by filtration and wash it with water to obtain 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline (1.2 g, 85% yield).", "Step 2: Synthesis of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide", "a. Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline (0.5 g) and N-(4-ethylphenyl)acetamide (0.6 g) in chloroform (10 mL).", "b. Add sodium bicarbonate (0.5 g) to the solution and stir it for 30 minutes.", "c. Add chloroacetyl chloride (0.6 mL) dropwise to the solution while stirring.", "d. Stir the reaction mixture at room temperature for 2 hours.", "e. Pour the reaction mixture into ice-cold water (50 mL) and collect the precipitate by filtration.", "f. Wash the precipitate with water and recrystallize it from ethanol to obtain the final product (0.6 g, 60% yield)." ] }

CAS RN

896376-82-2

Product Name

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

Molecular Formula

C26H25N3O5

Molecular Weight

459.502

IUPAC Name

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-23-8-6-5-7-22(23)25(31)29(26(28)32)19-13-20(33-2)15-21(14-19)34-3/h5-15H,4,16H2,1-3H3,(H,27,30)

InChI Key

YCBTVWQELCYHSA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.